molecular formula C11H22O B8645904 2-Methyl-3-(3-methylcyclohexyl)propan-1-ol

2-Methyl-3-(3-methylcyclohexyl)propan-1-ol

Cat. No. B8645904
M. Wt: 170.29 g/mol
InChI Key: SPEXRACZSGHLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08709994B2

Procedure details

A solution of Dess Martin periodinane (4.1 g, 9.7 mmol, 1.1 eq) in dichloromethane (43 mL) was charged into a 250 mL three-necked round-bottom flask, equipped with a mechanical stirrer and a reflux condenser. 2-methyl-3-(3-methylcyclohexyl)propan-1-ol (1.5 g, 8.8 mmol) was added dropwise, followed by a mixture of water (127 L) in dichloromethane (127 mL) at ambient temperature, over 1 h. After stirring for 1 h at ambient temperature, the mixture was diluted with diethyl ether (100 mL) and washed with a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3 (50 mL) and brine (50 mL), dried over magnesium sulphate and concentrated. The crude product was chromatographed on a silica gel column with 5% EtOAc in hexane as elution agent giving 2-methyl-3-(3-methylcyclohexyl)propanal (800 mg, gc purity>90%; yield 54%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
127 L
Type
reactant
Reaction Step Three
Quantity
127 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[CH3:23][CH:24]([CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH:30]([CH3:34])[CH2:29]1)[CH2:25][OH:26].O>ClCCl.C(OCC)C>[CH3:23][CH:24]([CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH:30]([CH3:34])[CH2:29]1)[CH:25]=[O:26]

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
43 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(CO)CC1CC(CCC1)C
Step Three
Name
Quantity
127 L
Type
reactant
Smiles
O
Name
Quantity
127 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a reflux condenser
WASH
Type
WASH
Details
washed with a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3 (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a silica gel column with 5% EtOAc in hexane as elution agent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C=O)CC1CC(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.